molecular formula C9H19N3O2 B13500302 1-Methylpiperidine-4-carboximidamide, acetic acid

1-Methylpiperidine-4-carboximidamide, acetic acid

Cat. No.: B13500302
M. Wt: 201.27 g/mol
InChI Key: VQNGRNWJOTYWKK-UHFFFAOYSA-N
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Description

1-Methylpiperidine-4-carboximidamide, acetic acid is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five methylene bridges and one amine bridge. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylpiperidine-4-carboximidamide, acetic acid typically involves the reaction of piperidine derivatives with acetic acid under controlled conditions. The process may include steps such as hydrogenation, reduction, and substitution reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high-quality output. The use of catalysts, temperature control, and pressure regulation are critical factors in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methylpiperidine-4-carboximidamide, acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or oxidizing agents for oxidation, and halogens or alkylating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the efficiency and outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions may result in various substituted piperidine derivatives .

Scientific Research Applications

1-Methylpiperidine-4-carboximidamide, acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methylpiperidine-4-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of piperidine, carboximidamide, and acetic acid moieties makes it a versatile compound with diverse applications in various fields .

Properties

Molecular Formula

C9H19N3O2

Molecular Weight

201.27 g/mol

IUPAC Name

acetic acid;1-methylpiperidine-4-carboximidamide

InChI

InChI=1S/C7H15N3.C2H4O2/c1-10-4-2-6(3-5-10)7(8)9;1-2(3)4/h6H,2-5H2,1H3,(H3,8,9);1H3,(H,3,4)

InChI Key

VQNGRNWJOTYWKK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CN1CCC(CC1)C(=N)N

Origin of Product

United States

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